molecular formula C9H12ClF3N2S B6215613 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride CAS No. 2731009-29-1

3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride

Cat. No.: B6215613
CAS No.: 2731009-29-1
M. Wt: 272.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride is a synthetic compound of notable interest in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring substituted with a trifluoromethyl group and a piperidine moiety, forming a complex structure that lends itself to various applications, particularly in the development of therapeutic agents.

Properties

CAS No.

2731009-29-1

Molecular Formula

C9H12ClF3N2S

Molecular Weight

272.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride typically involves multi-step synthetic procedures. Commonly, the synthesis begins with the construction of the thiazole ring, followed by the introduction of the trifluoromethyl group through nucleophilic substitution or electrophilic fluorination methods. The subsequent step involves the attachment of the piperidine ring, which may require the use of amination reactions under controlled conditions to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the synthesis of this compound is streamlined to ensure high efficiency and cost-effectiveness. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield while minimizing by-products. Advanced techniques like continuous flow chemistry may be employed to enhance production rates and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride can undergo several types of chemical reactions:

  • Oxidation: The thiazole ring may undergo oxidative transformations, potentially leading to sulfoxide or sulfone derivatives.

  • Reduction: Reductive processes can modify the piperidine ring, often resulting in altered pharmacological properties.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl and thiazole moieties.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Reagents like lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: Halogenating agents, nucleophiles like alkoxides, or electrophiles such as alkyl halides.

Major Products Formed: The major products depend on the specific reactions. For instance, oxidation can yield sulfoxide or sulfone derivatives, whereas substitution reactions may produce a range of modified thiazole or piperidine derivatives.

Scientific Research Applications

3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride is extensively used in various scientific fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex molecules.

  • Biology: Its structural features are investigated for potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of neurological disorders due to its activity on central nervous system targets.

  • Industry: It finds applications in the development of novel materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets, often proteins or receptors within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, aiding in membrane permeability and target binding. The thiazole and piperidine rings provide structural rigidity and specificity for binding to particular sites, such as enzyme active sites or receptor domains. The pathways involved may include modulation of signal transduction processes, inhibition of enzymatic activity, or alteration of receptor functions.

Comparison with Similar Compounds

Similar compounds to 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride include:

  • 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine hydrochloride: This compound differs by the presence of a pyrrolidine ring instead of a piperidine ring, which may affect its pharmacokinetic properties.

  • 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride: The morpholine ring introduces an oxygen atom into the structure, potentially altering its reactivity and biological interactions.

  • 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]azetidine hydrochloride: The azetidine ring, being a smaller four-membered ring, can significantly impact the compound's three-dimensional shape and binding characteristics.

What sets this compound apart is the balance of its chemical stability and biological activity, facilitated by the specific arrangement of its functional groups and ring systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.